2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one
Description
Properties
IUPAC Name |
2-bromo-1-(3-chloro-4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMMLGVIZOHKSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CBr)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the bromination of 1-(3-chloro-4-methoxyphenyl)ethan-1-one. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar bromination techniques. The process may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. Safety measures, such as proper ventilation and handling of bromine, are crucial in industrial production.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in different structural isomers.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium iodide (NaI) in acetone can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Alcohols or other reduced derivatives.
Substitution: Iodides or other substituted derivatives.
Scientific Research Applications
2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one exerts its effects depends on the specific application. For example, in drug discovery, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism would vary based on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one, highlighting differences in substituents, physicochemical properties, and applications:
Key Observations:
Substituent Effects on Reactivity :
- Electron-withdrawing groups (e.g., -CF₃ in ) increase electrophilicity at the ketone, enhancing reactivity in nucleophilic substitutions.
- Methoxy groups (e.g., 3,4-OCH₃ in the target compound) provide steric hindrance and moderate electron-donating effects, influencing crystallization and synthetic yields .
Synthetic Yields :
- Compounds with methoxy-substituted aryl groups (e.g., 3,5-dimethoxyphenyl derivative) show higher yields (~85–87%) compared to halogenated analogs (~30–40%) due to improved solubility in Et₂O/EtOH .
Biological Relevance :
- Indole-containing analogs (e.g., ) exhibit enhanced binding to serotonin receptors, whereas halogenated derivatives (e.g., 3,4-difluoro in ) are prioritized in neurochemical assays.
Safety Profiles :
- Trifluoromethyl and dichlorophenyl derivatives (e.g., ) carry higher toxicity risks (skin/eye irritation) compared to methoxy-substituted compounds.
Biological Activity
2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one is a compound that has attracted attention in various fields of biological research due to its potential applications in drug discovery and as a biochemical probe. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and relevant case studies.
The compound is characterized by its unique structure, which includes a bromine atom, a chloro group, and a methoxy group attached to a phenyl ring. This structural arrangement is significant for its biological activity, influencing how it interacts with various biological targets.
The biological activity of this compound primarily involves its role as a probe in cellular studies. The compound can interact with specific molecular targets such as enzymes or receptors, thereby modulating various biological pathways. The exact mechanism varies depending on the context of its application:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Cellular Probes : Used to study cellular processes and mechanisms.
Synthesis Methods
Recent studies have highlighted various synthetic routes for obtaining this compound. For instance, the reduction of 2-bromo-3'-methoxyacetophenone using NaBH4 has been documented, yielding high enantiomeric excess and conversion rates .
Antitumor Activity
Research indicates that compounds related to this compound exhibit significant antitumor properties. For example, derivatives with similar structural motifs have shown potent inhibitory effects against various cancer cell lines, with IC50 values in the nanomolar range .
| Compound | Target | IC50 (nM) |
|---|---|---|
| CFI-400945 | PLK4 | <10 |
| Compound 82a | Pim Kinases | 0.4 - 1.1 |
| Compound 83 | MM1.S | 640 |
Case Studies
A notable case study involved the use of a similar compound in inhibiting tumor growth in mouse models. The compound demonstrated effective inhibition of HCT116 colon cancer cells, suggesting that structural modifications around the phenyl core can enhance anticancer activity .
Applications in Research
The versatility of this compound extends beyond antitumor activity:
- Biochemical Probes : Utilized to elucidate cellular mechanisms and pathways.
- Synthetic Chemistry : Serves as a building block for synthesizing more complex organic molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
